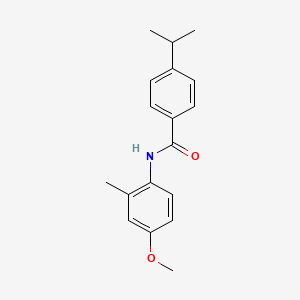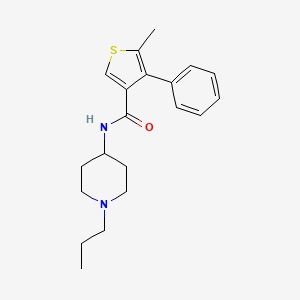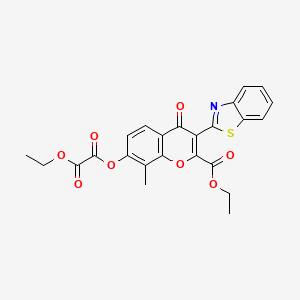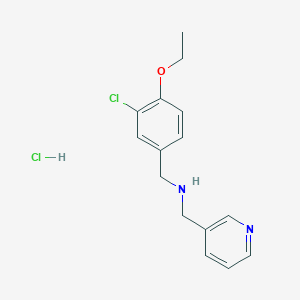
4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide
Descripción general
Descripción
4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide, also known as PAK1 inhibitor IPA-3, is a small molecule compound that has been widely used in scientific research for its ability to inhibit the protein kinase PAK1.
Mecanismo De Acción
4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide inhibitor IPA-3 works by binding to the ATP-binding site of 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide, preventing the phosphorylation of downstream substrates. This leads to the inhibition of 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide-mediated signaling pathways, which are involved in a wide range of cellular processes, including cytoskeletal dynamics, cell survival, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide inhibitor IPA-3 have been extensively studied in vitro and in vivo. In cancer cells, IPA-3 has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In neurons, IPA-3 has been shown to protect against oxidative stress and excitotoxicity. In immune cells, IPA-3 has been shown to modulate cytokine production and T cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide inhibitor IPA-3 in lab experiments is its specificity for 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide, which allows for the selective inhibition of 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide-mediated signaling pathways. However, one limitation of using IPA-3 is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide inhibitor IPA-3. One area of interest is the development of more potent and selective 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide in other cellular processes, such as autophagy and DNA damage response. Finally, the potential use of IPA-3 in combination with other cancer therapies, such as chemotherapy and radiation, is an area of active research.
Aplicaciones Científicas De Investigación
4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide inhibitor IPA-3 has been extensively used in scientific research, particularly in the fields of cancer biology, neuroscience, and immunology. Its ability to selectively inhibit 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide has been shown to have significant effects on cell proliferation, migration, and invasion, making it a promising target for cancer therapy. In addition, IPA-3 has been shown to have neuroprotective effects and to modulate immune responses, making it a potential candidate for the treatment of neurological disorders and autoimmune diseases.
Propiedades
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12(2)14-5-7-15(8-6-14)18(20)19-17-10-9-16(21-4)11-13(17)3/h5-12H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNVIXXMKROJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-methylphenyl)-4-(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4735851.png)

![ethyl 4-amino-2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4735862.png)
![1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4735869.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-(4-ethoxyphenyl)ethanone](/img/structure/B4735875.png)
![2-(3,4-dimethylphenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4735882.png)
![3-[(2-ethylphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B4735889.png)
![3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4735895.png)

![{[5-(4-chlorophenyl)-2-furyl]methyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4735898.png)
![5-{[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4735912.png)
![N-cycloheptyl-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4735924.png)